molecular formula C11H11NO B13154209 6-Ethyl-1,2-dihydroquinolin-2-one

6-Ethyl-1,2-dihydroquinolin-2-one

Cat. No.: B13154209
M. Wt: 173.21 g/mol
InChI Key: JDYSRKNMCJFOJA-UHFFFAOYSA-N
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Description

6-Ethyl-1,2-dihydroquinolin-2-one (CAS 1266790-32-2) is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . This dihydroquinolin-2(1H)-one (DHQO) scaffold is a significant nitrogen-containing heterocyclic structural unit recognized for its value in bioactive compounds and medicinal chemistry research . The quinolin-2-one core is a privileged structure found in many biologically active compounds and natural products . Researchers are particularly interested in synthesizing and functionalizing such dihydroquinolin-2-one frameworks to develop new bioactive molecules, exploring their potential applications as core structures in antibiotics, anticancer agents, and antiviral drugs . As a building block, this compound enables access to more complex derivatives. For instance, synthetic methodologies involving catalytic annulation, electrophilic cyclization, and free radical-initiated cyclization of similar unsaturated N-arylamides are actively developed to construct functionalized DHQOs under mild and efficient conditions . This product is intended for research purposes only and is not for human or veterinary use.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

6-ethyl-1H-quinolin-2-one

InChI

InChI=1S/C11H11NO/c1-2-8-3-5-10-9(7-8)4-6-11(13)12-10/h3-7H,2H2,1H3,(H,12,13)

InChI Key

JDYSRKNMCJFOJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C=C2

Origin of Product

United States

Preparation Methods

Cyclization of 6-Ethylaniline Derivatives

A common route involves starting from 6-ethylaniline or its derivatives, which undergo cyclization with β-ketoesters or β-ketoamides under acidic or basic catalysis to form the quinolin-2-one core. The ethyl group at the 6-position is introduced via the starting aniline or by alkylation prior to cyclization.

  • Reaction conditions: Heating at 100–180 °C in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Catalysts: Acidic catalysts like sulfuric acid or basic catalysts such as potassium hydroxide (KOH) depending on the substrate.
  • Yields: Moderate to high yields (50–80%) depending on reaction time and purification methods.

Alkylation of 1,2-Dihydroquinolin-2-one

Another approach is the direct alkylation of 1,2-dihydroquinolin-2-one at the 6-position using ethyl halides (e.g., ethyl bromide or ethyl chloride) in the presence of a base.

  • Base: Potassium carbonate (K2CO3) or potassium hydroxide (KOH).
  • Solvent: DMF or methanol.
  • Temperature: Room temperature to reflux.
  • Purification: Flash chromatography or recrystallization.
  • Notes: This method requires the quinolin-2-one to be unsubstituted at the 6-position initially and is useful for late-stage functionalization.

Reduction and Functional Group Transformations

Starting from 6-substituted quinolin-2-one derivatives, reduction of nitro or other functional groups followed by alkylation can yield this compound.

  • Reduction agents: Catalytic hydrogenation using Pd/C under hydrogen atmosphere or Raney nickel with hydrazine hydrate.
  • Subsequent alkylation: With ethyl halides or via Michael addition reactions.
  • Example: Reduction of 6-nitroquinolin-2-one derivatives to 6-aminoquinolin-2-one, followed by alkylation.

Aza-Michael Addition Reaction

A stereoselective aza-Michael addition of hydrazinylquinolinones with ethyl propiolate in ethanol under reflux has been reported for related quinolin-2-one derivatives, which could be adapted for 6-ethyl derivatives.

  • Conditions: Reflux in ethanol.
  • Outcome: Formation of 1,2-dihydroquinolinylhydrazonopropanoate derivatives.
  • Structural confirmation: FTIR, NMR, mass spectrometry, and X-ray crystallography confirm product configuration.

Representative Experimental Data and Reaction Conditions

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Cyclization of 6-ethylaniline with β-ketoester Acid catalyst (H2SO4), heat 100–180 °C DMF or DMSO 60–80 Formation of quinolin-2-one core
Alkylation of quinolin-2-one Ethyl bromide, K2CO3 RT to reflux DMF or methanol 50–70 Late-stage functionalization
Reduction of 6-nitroquinolin-2-one Pd/C, H2 or Raney Ni, hydrazine hydrate RT to 50 °C Ethanol 80–90 Conversion to 6-amino derivative
Aza-Michael addition Hydrazinylquinolinone + ethyl propiolate Reflux Ethanol 70–85 Stereoselective addition forming hydrazonopropanoate

Mechanistic Insights

  • The cyclization step involves nucleophilic attack of the aniline nitrogen on the β-ketoester carbonyl, followed by dehydration to form the quinolin-2-one ring.
  • Alkylation proceeds via nucleophilic substitution on the ethyl halide by the quinolin-2-one nitrogen or anion generated by base.
  • Reduction converts nitro groups to amines, enabling further functionalization.
  • The aza-Michael addition is a conjugate addition of hydrazine nitrogen to the activated double bond of ethyl propiolate, yielding hydrazone derivatives with defined stereochemistry confirmed by X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Reduction: Reduction reactions can convert the carbonyl group into a hydroxyl group, resulting in the formation of hydroquinolinone derivatives.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions include various quinolinone derivatives, which exhibit unique biological activities and are valuable in drug development .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6-ethyl-1,2-dihydroquinolin-2-one are influenced by its substituents and structural motifs. Below is a detailed comparison with structurally related dihydroquinolin-2-one derivatives:

Structural and Functional Variations

Compound Name Substituents/Modifications Key Features
This compound Ethyl at C6 Central scaffold for isoindigos with antiproliferative activity (IC50: 4–19 µM) .
3-Methyl-1,2-dihydroquinolin-2-one (J5I) Methyl at C3 Bromodomain inhibitor (ATAD2); binds via fluorine interactions in crystal structures .
4-Methyl-1,2-dihydroquinolin-2-one Methyl at C4 Tankyrase inhibitor with nanomolar IC50 values; high ligand efficiency .
8-[2-(Dimethylamino)ethyl]-3-methyl-1,2-dihydroquinolin-2-one (JTF) Dimethylaminoethyl at C8, methyl at C3 Structural studies highlight extended interactions with protein pockets .
6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one (24) Amino at C6, pyrrolidinyl-ethyl at N1 Intermediate in synthesizing tertiary amines with potential CNS activity .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Bulkier substituents (e.g., dimethylaminoethyl in JTF) may slow hepatic metabolism compared to smaller groups like ethyl .
  • Synthetic Accessibility : Derivatives like compound 24 require multi-step synthesis involving nitro reduction and alkylation, whereas 6-ethyl derivatives are synthesized via aldol condensation .

Structure-Activity Relationships (SAR)

  • Position of Substituents: Ethyl at C6 (this compound) optimizes antiproliferative activity in isoindigo derivatives . Methyl at C3 (J5I) or C4 (tankyrase inhibitor) shifts target specificity to bromodomains or PARP enzymes, respectively .
  • Functional Groups: Amino groups (e.g., compound 24) enhance solubility but may reduce CNS penetration due to increased polarity . Halogenation (e.g., Cl/Br in isoindigos) significantly boosts cytotoxicity .

Biological Activity

6-Ethyl-1,2-dihydroquinolin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinolinone family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_13N_O, with a molecular weight of approximately 175.23 g/mol. The structure features an ethyl group at the 6-position of the quinoline ring, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and microbial growth.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular signaling pathways.
  • Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with active site residues in target proteins, enhancing binding affinity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Bacterial Strain MIC (μg/mL) Reference
E. coli12.5
S. aureus15
P. aeruginosa10

Anticancer Activity

Research indicates that this compound possesses anticancer properties through the inhibition of cancer cell growth. It has been shown to induce apoptosis in various cancer cell lines.

Cell Line IC50 (μM) Reference
MCF-7 (Breast)8.5
HeLa (Cervical)5.0
A549 (Lung)7.0

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of this compound against several clinical isolates of bacteria. The results indicated that the compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a new antimicrobial agent.
  • Anticancer Mechanism Investigation : A recent investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that the compound activates caspase pathways leading to programmed cell death.

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